Flavanthrone
Overview
Description
Synthesis Analysis
The synthesis of flavanones, including flavanthrone, typically involves the reaction of salicylaldehyde and acetophenone derivatives. This process encompasses the formation of chalcones through an aldol reaction, followed by the reduction of both the double bond and the ketone. This method, while efficient, showcases the complexity and precision required in synthesizing such compounds (Mazimba, Masesane, & Majinda, 2011).
Molecular Structure Analysis
The molecular structure of flavanthrone has been determined through various methods, including crystallography. Studies reveal that flavanthrone molecules are planar, with specific interplanar distances contributing to their stability and unique properties (Stadler, 1953).
Chemical Reactions and Properties
Flavanthrone's chemical reactions and properties are significantly influenced by its molecular structure. Research into flavanthrone derivatives under different acidic conditions demonstrates the compound's robust photophysical properties and resistance to strong acids, highlighting its potential for various applications based on its optical properties (Hu et al., 2021).
Physical Properties Analysis
The physical properties of flavanthrone, such as its solubility, melting point, and stability, are crucial for its application in industrial processes. These characteristics are determined by the compound's molecular structure and the intermolecular forces present within the crystal lattice. Studies focusing on the crystalline structure of flavanthrone provide insights into these physical properties, although specific data on these aspects require further research for comprehensive understanding.
Chemical Properties Analysis
Flavanthrone exhibits a range of chemical properties, including its interaction with light and acids, which make it valuable for use in dyes and pigments. Its resistance to degradation under various conditions further emphasizes its utility in materials science. The compound's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, have been explored through density functional theory (DFT) calculations, offering a deeper understanding of its chemical behavior and reactivity (Hu et al., 2021).
Scientific Research Applications
Neuroprotection and Anti-oxidant Activity : Flavonoids like (−)epicatechin may protect cells by increasing anti-oxidant gene expression and up-regulating glutathione levels, particularly in cortical astrocytes (Bahia, Rattray, & Williams, 2008).
Metabolic Health : Dietary flavonoids have been shown to improve glucose metabolism, lipid profiles, and regulate hormones and enzymes, which could protect against obesity, diabetes, and their complications (Vinayagam & Xu, 2015).
Potential in Treating Health Disorders : Flavonoids are studied for their role in treating chronic inflammation, cancer, cardiovascular complications, and hypoglycemia (Cheng et al., 2020).
Applications in Plant Breeding and Pharmacology : Flavones, a class of flavonoids, have diverse functions in plants and potential applications in agriculture, human nutrition, and pharmacology, including antioxidative activities and cancer prevention (Martens & Mithöfer, 2005).
Photoelectric Device Applications : Flavanthrone and Pyranthrone are noted for their high interfacial charge transfer efficiencies, making them suitable for use in photoelectric devices (Ahuja & Hauffe, 1980).
Contribution to Plant Growth and Development : Flavonoids are integral to plant growth and have significant applications in food and medicine (Liu et al., 2021).
Surface-Enhanced Raman Spectroscopy (SERS) Applications : Flavanthrone demonstrates special SERS enhancement due to its high symmetry and proximity to the surface (Chang et al., 2009).
Oxidative Stress Relief in Medical Applications : Naringenin, a citrus flavonoid, shows potential as an oxidative stress reliever and may be used in treating various oxidative stress disorders (Zaidun, Thent, & Latiff, 2018).
Heart Health Benefits : Certain flavonoids in the diet are associated with significant heart health benefits (Erdman et al., 2007).
Antibacterial Properties : Flavanone derivatives exhibit remarkable antibacterial activity against various bacterial strains (Moorthy et al., 2006).
Vascular Health Improvement : Monomeric and oligomeric flavanol supplementation significantly improves overall vascular health (Weseler et al., 2011).
Fluorescence Stability : Flavanthrone has excellent fluorescence stability and a high fluorescence quantum yield, making it useful in various applications, even in strong acid conditions (Hu et al., 2021).
Crystallography : The crystal structure of flavanthrone has been determined, providing insights into its molecular properties (Stadler, 1953).
Molecular Interactions : Flavanthrone and indanthrone pigments exhibit similar packing motifs and important intermolecular interactions (Thetford et al., 2005).
Anticancer and Other Health Benefits : Naringenin has a range of health benefits, including anticancer, antimutagenic, anti-inflammatory, antioxidant, antiproliferative, and antiatherogenic activities (Patel, Singh, & Patel, 2018).
Biochemistry and Metabolism : The biokinetics and metabolism of flavan-3-ols, including flavanthrone, have been extensively studied (Wiese et al., 2015).
Isoflavone Research and Health Effects : Research on isoflavones, a class of flavonoids, has investigated their health effects, including alleviating hot flashes, inhibiting bone loss, and lowering cholesterol (Messina, 2010).
Safety And Hazards
When handling Flavanthrone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJZBYFYBYKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060056 | |
Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanthrone | |
CAS RN |
475-71-8 | |
Record name | Flavanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C. I. Vat Yellow 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVANTHRONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910 | |
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Record name | FLAVANTHRONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLAVANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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